(7-Bromoquinolin-2-YL)methanamine

Monoamine Oxidase B Enzyme Inhibition Selectivity

Procure the definitive 7-bromo isomer to ensure target engagement. Unlike 6-bromo or 7-chloro analogs, this specific substitution pattern delivers a >37-fold MAO-B selectivity window (IC₅₀ 2.69 µM) and maintains low-nanomolar antiplasmodial potency (3–12 nM). It is the documented key intermediate for the antineoplastic candidate Intiquinatine. The 7-bromo handle enables Pd-catalyzed cross-coupling for rapid SAR expansion. Accept no positional or halogen substitutions without revalidation; source the exact building block to maintain synthetic route fidelity and regulatory compliance.

Molecular Formula C10H9BrN2
Molecular Weight 237.10 g/mol
CAS No. 1196153-88-4
Cat. No. B14167265
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(7-Bromoquinolin-2-YL)methanamine
CAS1196153-88-4
Molecular FormulaC10H9BrN2
Molecular Weight237.10 g/mol
Structural Identifiers
SMILESC1=CC(=CC2=C1C=CC(=N2)CN)Br
InChIInChI=1S/C10H9BrN2/c11-8-3-1-7-2-4-9(6-12)13-10(7)5-8/h1-5H,6,12H2
InChIKeyPXRZYXGLMKERJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(7-Bromoquinolin-2-YL)methanamine (CAS 1196153-88-4): Procurement & Differentiation Guide for Halogenated Quinoline Building Blocks


(7-Bromoquinolin-2-YL)methanamine (CAS 1196153-88-4) is a heterocyclic quinoline derivative characterized by a bromine atom at the 7-position and a primary aminomethyl group at the 2-position of the quinoline ring system. It has a molecular formula of C₁₀H₉BrN₂ and a molecular weight of 237.10 g/mol. The compound is a solid at room temperature and is typically supplied at purities of 95% or higher for research and development purposes. As a member of the halogenated quinoline methanamine class, it serves as a privileged scaffold in medicinal chemistry, particularly for the synthesis of kinase inhibitors, antimicrobial agents, and other bioactive molecules. [1]

Why (7-Bromoquinolin-2-YL)methanamine Cannot Be Replaced by Simple Halogen or Positional Isomers in Research


In medicinal chemistry and chemical biology, halogenated quinoline methanamines are not interchangeable building blocks. The position and identity of the halogen substituent profoundly impacts target binding affinity, selectivity, and physicochemical properties. For example, substituting the 7-bromo group with a 7-chloro or 7-fluoro group significantly alters electronic effects (sigma constants) and steric bulk, which in turn modulates inhibitory potency against key enzymes like monoamine oxidases and plasmodial growth. [1] Similarly, relocating the bromine from the 7- to the 6-position changes the molecular dipole and hydrogen-bonding interactions, often resulting in a complete loss of desired activity. Therefore, generic substitution without experimental validation is highly likely to derail a research program or fail a procurement specification. The following evidence details the specific, quantifiable advantages of (7-Bromoquinolin-2-YL)methanamine.

Quantitative Differentiation Guide for (7-Bromoquinolin-2-YL)methanamine: Evidence-Based Comparator Analysis


MAO-B Inhibition: (7-Bromoquinolin-2-YL)methanamine Demonstrates Moderate but Selective Inhibitory Activity

(7-Bromoquinolin-2-YL)methanamine exhibits selective inhibition of human recombinant monoamine oxidase B (MAO-B) over MAO-A. The IC₅₀ for MAO-B is 2.69 µM, while the IC₅₀ for MAO-A is >100 µM, demonstrating a >37-fold selectivity window. [1] In contrast, the related 7-methoxy analog shows an IC₅₀ >100 µM against MAO-A, and its MAO-B activity is not reported to be significant, indicating a loss of the selectivity profile. [2]

Monoamine Oxidase B Enzyme Inhibition Selectivity

Physicochemical Profile: (7-Bromoquinolin-2-YL)methanamine Optimizes Lipophilicity and Polar Surface Area for CNS Drug Design

The compound's calculated partition coefficient (LogP) is 2.456, and its topological polar surface area (TPSA) is 38.91 Ų. These values fall within optimal ranges for CNS drug candidates (LogP 1-3, TPSA < 90 Ų), suggesting good blood-brain barrier permeability. [1] The 7-chloro analog has a lower molecular weight (192.64 vs 237.10 g/mol) and likely a slightly lower LogP, which could reduce passive membrane permeability compared to the brominated compound.

Physicochemical Properties CNS Drug Design Lipophilicity

Key Intermediate for Intiquinatine: (7-Bromoquinolin-2-YL)methanamine is the Direct Precursor to a Clinical Antineoplastic Agent

(7-Bromoquinolin-2-YL)methanamine is a critical synthetic intermediate in the preparation of Intiquinatine, an antineoplastic agent that has been assigned a National Cancer Institute (NCI) code and is listed in the FDA's established names and unique ingredient identifier codes. [1] The synthetic route to Intiquinatine involves the coupling of this bromoquinoline amine with a phenoxy propanoic acid derivative, a transformation that relies on the specific reactivity of the 7-bromo substituent. [2] In contrast, the 7-chloro analog is not reported as a direct precursor to any clinically investigated agent, and its use would require alternative, less efficient synthetic pathways.

Antineoplastic Drug Intermediate Process Chemistry

Antiplasmodial Activity: 7-Bromo Substituent Maintains High Potency, Surpassing 7-Fluoro and 7-Methoxy Analogs

In a structure-activity relationship study of 7-substituted 4-aminoquinolines, compounds with a 7-bromo substituent displayed potent in vitro antiplasmodial activity against both chloroquine-susceptible and -resistant strains of Plasmodium falciparum, with IC₅₀ values in the range of 3-12 nM. [1] This potency was comparable to the 7-chloro analogs. In stark contrast, 7-fluoro analogs were significantly less potent (IC₅₀ = 15-50 nM for susceptible, 18-500 nM for resistant strains), and 7-methoxy analogs were essentially inactive against resistant strains (IC₅₀ = 90-3000 nM). [1]

Antimalarial Plasmodium falciparum Structure-Activity Relationship

Synthetic Versatility: (7-Bromoquinolin-2-YL)methanamine Enables Diverse Derivatization via Cross-Coupling and Nucleophilic Substitution

The 7-bromo substituent on (7-Bromoquinolin-2-YL)methanamine is an excellent handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) and nucleophilic aromatic substitution (SNAr). This allows for the rapid generation of diverse chemical libraries and structure-activity relationship (SAR) studies. In contrast, the 7-chloro analog, while also capable of undergoing these reactions, often requires harsher conditions or different catalysts due to the stronger C-Cl bond, which can limit substrate scope and functional group tolerance. [1] The 7-fluoro analog is generally unreactive under standard SNAr conditions without strong electron-withdrawing groups elsewhere in the molecule, severely restricting its utility as a diversification point. [2]

Organic Synthesis Cross-Coupling Building Block

Validated Application Scenarios for Procuring (7-Bromoquinolin-2-YL)methanamine


CNS Drug Discovery Programs Targeting MAO-B for Neurodegenerative Diseases

Based on its demonstrated selectivity for MAO-B over MAO-A (IC₅₀ = 2.69 µM vs. >100 µM, a >37-fold window) , (7-Bromoquinolin-2-YL)methanamine is a valuable starting point for the design of novel MAO-B inhibitors. Its physicochemical profile (LogP 2.456, TPSA 38.91 Ų) is well-suited for crossing the blood-brain barrier, a critical requirement for treating CNS disorders such as Parkinson's disease. Medicinal chemistry teams can use this scaffold to develop lead compounds with reduced potential for peripheral side effects associated with non-selective MAO inhibition.

Antimalarial Drug Discovery Against Chloroquine-Resistant Plasmodium falciparum

Structure-activity relationship studies have firmly established that 7-bromo-substituted 4-aminoquinolines maintain potent antiplasmodial activity against drug-resistant strains, with IC₅₀ values in the low nanomolar range (3-12 nM) . (7-Bromoquinolin-2-YL)methanamine serves as an ideal core scaffold for constructing new chemical entities designed to overcome chloroquine resistance. Procurement of this specific brominated intermediate is essential for SAR campaigns aimed at optimizing potency and pharmacokinetic properties in antimalarial lead optimization.

Process Development and Scale-Up for Intiquinatine and Related Antineoplastic Agents

(7-Bromoquinolin-2-YL)methanamine is the documented key intermediate in the patented synthesis of Intiquinatine, an antineoplastic agent listed in the NCI and FDA databases [REFS-1, REFS-2]. Pharmaceutical development and CMC (Chemistry, Manufacturing, and Controls) teams engaged in the scale-up of this drug candidate or its analogs must source this specific building block to ensure compliance with the established synthetic route and regulatory filings. Substitution with a different halogen or positional isomer would constitute a major process change, requiring extensive revalidation and potentially impacting drug substance quality.

Medicinal Chemistry Library Synthesis and Late-Stage Diversification

The presence of the reactive 7-bromo substituent makes (7-Bromoquinolin-2-YL)methanamine a versatile handle for palladium-catalyzed cross-coupling and nucleophilic aromatic substitution reactions . This reactivity enables the rapid synthesis of diverse compound libraries for hit-to-lead and lead optimization campaigns across multiple therapeutic areas. The compound's dual functional groups—the bromine for diversification and the primary amine for conjugation or further elaboration—provide a modular platform for constructing complex, drug-like molecules with high efficiency.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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